2-chloro-N-(pyridin-2-ylmethyl)aniline
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Overview
Description
2-chloro-N-(pyridin-2-ylmethyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a pyridine ring attached to an aniline moiety through a methylene bridge, with a chlorine atom substituted at the ortho position of the aniline ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of 2-chlorobenzyl chloride with 2-aminomethylpyridine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetonitrile. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the efficient use of raw materials .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pyridin-2-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as thiourea, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Thiourea, N,N-dimethylthiourea, and N,N,N’,N’-tetramethylthiourea in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of thiourea derivatives.
Oxidation: Formation of N-oxides and other oxidized products.
Reduction: Formation of amines and other reduced products.
Scientific Research Applications
2-chloro-N-(pyridin-2-ylmethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, depending on the nature of the metal ion and the coordination environment . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
2-chloro-N-(pyridin-2-ylmethyl)aniline can be compared with other similar compounds, such as:
N-(pyridin-2-ylmethyl)aniline: Lacks the chlorine substituent, leading to different reactivity and properties.
2-methoxy-N-(pyridin-2-ylmethyl)aniline: Contains a methoxy group instead of chlorine, resulting in different electronic effects and reactivity.
N,N-bis(pyridin-2-ylmethyl)aniline: Features two pyridine rings, leading to different coordination chemistry and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H11ClN2 |
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Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-chloro-N-(pyridin-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H11ClN2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8,15H,9H2 |
InChI Key |
DUAJSTGPGNCWTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=CC=N2)Cl |
Origin of Product |
United States |
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